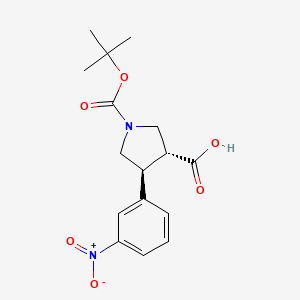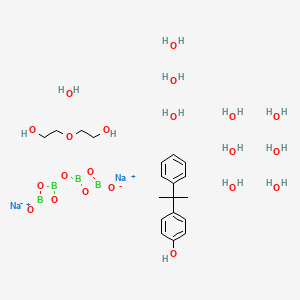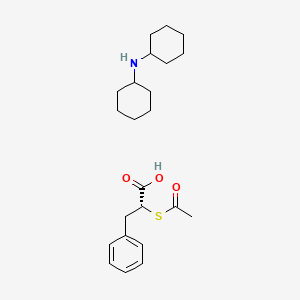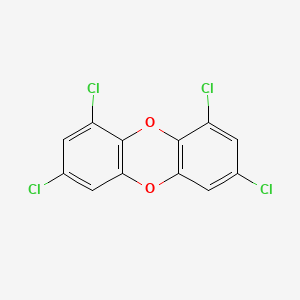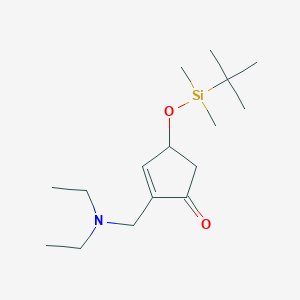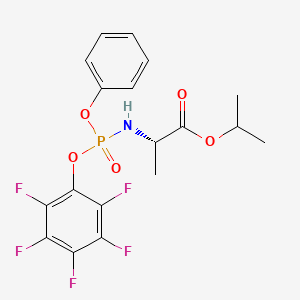![molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8](/img/structure/B1142369.png)
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol is a compound of interest due to its relevance in various chemical syntheses and potential applications in pharmaceuticals. It is characterized by the presence of an amino group, a trifluoromethoxy phenyl group, and an ethanol moiety in its structure.
Synthesis Analysis
The synthesis of related compounds involves various strategies including enantioselective synthesis and biocatalytic reductions. For instance, an efficient synthetic process for (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a compound with structural similarities, was developed using asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells, highlighting the potential for microbial assistance in the synthesis of complex fluorinated compounds (Ouyang et al., 2013).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, can be elucidated using techniques like IR, 1H-NMR, and X-ray diffraction. These compounds often exhibit interesting hydrogen bonding patterns that contribute to their stability and reactivity (Percino et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds often undergo unique chemical reactions due to the electronegativity of fluorine. For example, bis(2-methoxyethyl)aminosulfur trifluoride has been reported as an effective reagent for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, indicating the potential for fluorination reactions involving compounds like 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol (Lal et al., 1999).
Scientific Research Applications
Biocatalytic Applications
A study identified a catalyst derived from Burkholderia cenocepacia for the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, highlighting the potential of this compound as a key chiral intermediate in pharmaceutical applications (Yu et al., 2018). This discovery underscores the role of such compounds in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.
Synthetic Chemistry and Antibacterial Activity
Another study explored the synthesis of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, demonstrating their regioselective manner and potential antibacterial properties (Kumar et al., 2005). This research points to the applications of trifluoromethylated compounds in developing new antibacterial agents.
Material Science and Nonlinear Optical (NLO) Applications
Research into the development of electro-optical active polyurethanes incorporated derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for NLO performance, indicating the utility of such compounds in creating materials with specific optical properties (Jecs et al., 2009). This work demonstrates the potential of amino alcohols in the field of optical materials, especially for applications requiring controlled light manipulation.
Environmental and Green Chemistry
A study on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives highlighted an environmentally friendly method that adheres to green chemistry principles. This research emphasizes the importance of developing sustainable synthetic methods that minimize the environmental impact (Patravale et al., 2014).
Controlled Release and Bioactive Delivery
The development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives, such as 2-phenyl ethanol, showcases the application of these compounds in food preservation and antimicrobial packaging (Zarandona et al., 2020). This research demonstrates the utility of amino alcohols in creating functional materials for extended release and protection of volatile bioactive compounds.
properties
IUPAC Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZPXKBMIKDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

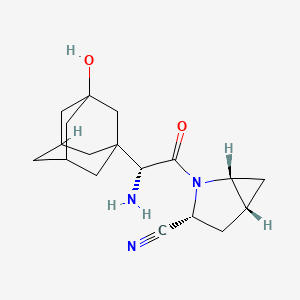
![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)
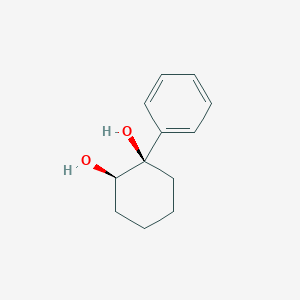
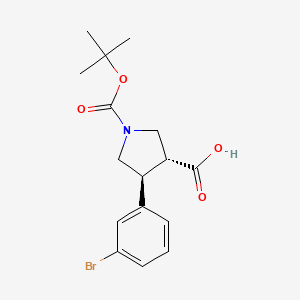
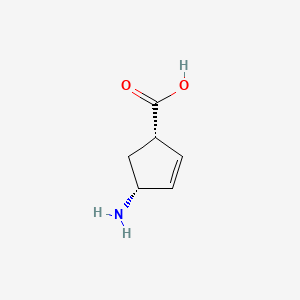
![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/no-structure.png)
